2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE
Description
2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE is a complex organic compound with a molecular formula of C17H19NO3. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which are studied for their pharmacological properties.
Properties
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-6-3-2-5-18(19)23-12-14-25(15-13-23)21(26)17-8-10-24(11-9-17)22(27)20-7-4-16-29-20/h2-7,16-17H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGZEGQDGBPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-furylmethanone with 4-(2-methoxyphenyl)piperazine under specific conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: Potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This leads to relaxation of smooth muscles in blood vessels, which can help in reducing blood pressure . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. Compared to these compounds, 2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE has unique structural features that may contribute to its specific binding affinity and pharmacokinetic profile . These similarities and differences highlight its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
